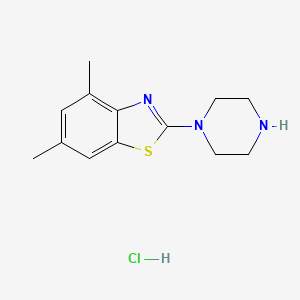

4,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

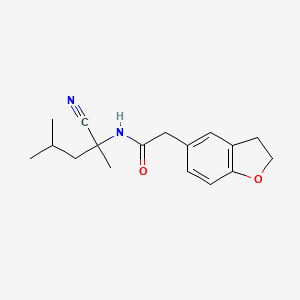

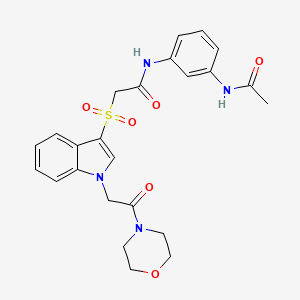

The compound “4,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride” is a benzothiazole derivative. Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring. They are known for their diverse pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring substituted at the 2-position with a piperazine ring and methyl groups at the 4 and 6 positions. The presence of the piperazine ring may impart basic properties to the compound .Chemical Reactions Analysis

As a benzothiazole derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by the electron-donating methyl groups and the electron-withdrawing nitrogen in the piperazine ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. As a hydrochloride salt, it would likely be soluble in water .Scientific Research Applications

Anticholinesterase Properties

- Benzothiazole derivatives, including those with piperazine, have been synthesized and investigated for their potential anticholinesterase properties. These compounds showed inhibitory effects, suggesting their potential as anticholinesterase agents, which can be relevant in the treatment of diseases like Alzheimer's (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).

Antimicrobial Activity

- Novel benzothiazole derivatives with piperazine have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promising results against various microbial strains, indicating their potential application in the development of new antimicrobial agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Anti-cancer Properties

- Certain benzothiazole and piperazine compounds have been evaluated for their anti-cancer activities, particularly against breast cancer cell lines. Some derivatives have shown potent inhibitory activity, highlighting their potential as components in cancer therapy (Abdelgawad, Belal, Omar, Hegazy, & Rateb, 2013).

Corrosion Inhibition

- Benzothiazole derivatives have been studied for their potential as corrosion inhibitors for carbon steel in acidic environments. These studies have shown that such compounds can provide effective protection against steel corrosion, indicating their utility in industrial applications (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Synthesis of New Compounds

- Research has been conducted on the synthesis of new benzothiazole derivatives with piperazine, exploring their potential in various pharmacological applications. These studies contribute to the development of novel compounds with diverse therapeutic uses (Dileep & Murty, 2017).

Future Directions

Properties

IUPAC Name |

4,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S.ClH/c1-9-7-10(2)12-11(8-9)17-13(15-12)16-5-3-14-4-6-16;/h7-8,14H,3-6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNILBLCHLBYPNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N3CCNCC3)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2375017.png)

![Imidazo[1,2-C]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B2375018.png)

![N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2375020.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2375028.png)

![3-[(4-Nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine](/img/structure/B2375030.png)

![4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride](/img/structure/B2375034.png)

![5-amino-N-(4-bromophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2375035.png)